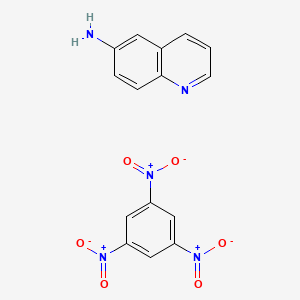

Quinolin-6-amine;1,3,5-trinitrobenzene

Description

Quinolin-6-amine is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an amine group at the 6-position. It serves as a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial and antimicrobial agents . 1,3,5-Trinitrobenzene (TNB) is a nitroaromatic compound with three nitro groups symmetrically arranged on a benzene ring. It is historically significant as a high explosive and is studied for its electron-deficient properties in materials science .

Properties

CAS No. |

61653-18-7 |

|---|---|

Molecular Formula |

C15H11N5O6 |

Molecular Weight |

357.28 g/mol |

IUPAC Name |

quinolin-6-amine;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C9H8N2.C6H3N3O6/c10-8-3-4-9-7(6-8)2-1-5-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |

InChI Key |

WCVLCUHBTCPLQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Quinolin-6-amine

Quinolin-6-amine, a valuable intermediate in pharmaceutical and materials science, is synthesized via strategies prioritizing efficiency and functional group tolerance.

Smiles Rearrangement Approach

A modern method leverages the Smiles rearrangement to convert 6-hydroxyquinoline into Quinolin-6-amine through a one-pot, three-step sequence. The process involves:

- O-Alkylation : 6-Hydroxyquinoline reacts with N-alkyl/aryl-2-chloroacetamides in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as bases.

- Smiles Rearrangement : The intermediate undergoes intramolecular nucleophilic aromatic substitution, facilitated by electron-donating groups on the nitrogen atom.

- Hydrolysis : Acidic or basic conditions cleave the acetamide group to yield the free amine.

Optimization Insights :

- Base Selection : Cs₂CO₃ achieves superior yields (71%) compared to K₂CO₃ (25%) due to enhanced solubility and basicity.

- Temperature : A two-stage heating protocol (90°C for 1 hour, then 150°C for 2 hours) maximizes rearrangement efficiency.

- Substituent Effects : Electron-donating aryl groups accelerate rearrangement, while electron-withdrawing groups hinder it.

Table 1: Comparative Yields for Smiles Rearrangement of Quinolin-6-amine

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 90 → 150 | 71 |

| K₂CO₃ | DMF | 90 → 150 | 25 |

Reduction of 6-Nitroquinoline

Classical nitro-group reduction offers an alternative route. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (Sn/HCl) convert 6-nitroquinoline to Quinolin-6-amine. However, this method faces challenges:

- Regioselectivity : Competitive reduction of the quinoline ring may occur.

- Functional Group Tolerance : Sensitive substituents require protective groups.

Preparation Methods of 1,3,5-Trinitrobenzene (TNB)

1,3,5-Trinitrobenzene, a high-energy material, is synthesized via controlled nitration and decarboxylation pathways.

Oxidation and Decarboxylation of Trinitrotoluene (TNT)

The industrial-scale synthesis involves:

- Oxidation of TNT : Trinitrotoluene reacts with potassium chlorate (KClO₃) in sulfuric acid to form 1,3,5-trinitrobenzoic acid (TNBA).

- Decarboxylation : TNBA undergoes thermal decomposition in sodium hydroxide (NaOH) to yield TNB.

Reaction Conditions :

- Oxidation : Stirring TNT with KClO₃ (2.5 molar equivalents) at 100°C for 5 hours achieves 72.1% isolated yield after recrystallization.

- Decarboxylation : Heating TNBA with NaOH at 120°C for 2 hours completes the reaction.

Challenges :

- Side Reactions : Over-oxidation may produce polynitro byproducts.

- Safety : Handling concentrated acids and explosives necessitates stringent protocols.

Table 2: Two-Step Synthesis of TNB from TNT

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | KClO₃, H₂SO₄, 100°C, 5 h | 72.1 |

| Decarboxylation | NaOH, 120°C, 2 h | 62.8 |

| Total | 45.3 |

Alternative Nitration Strategies

Direct nitration of benzene derivatives is impeded by deactivation from nitro groups. However, directed ortho-metalation or protecting group strategies enable selective nitration:

Comparative Analysis and Industrial Applications

Quinolin-6-amine

1,3,5-Trinitrobenzene

- Energetic Materials : Used in detonators and propellants for its stability and high detonation velocity.

- Environmental Impact : Modern methods aim to reduce toxic byproducts from TNT oxidation.

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:

Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.

Substitution: Electrophilic substitution reactions can occur on the benzene ring of quinoline and trinitrobenzene

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents for quinoline derivatives.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing nitro groups.

Substitution: Nitration, sulfonation, and halogenation reactions are typically carried out using concentrated acids and halogens

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives of trinitrobenzene.

Substitution: Various substituted quinoline and trinitrobenzene derivatives

Scientific Research Applications

Quinolin-6-amine;1,3,5-trinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-6-amine;1,3,5-trinitrobenzene involves its interaction with biological molecules. Quinoline derivatives can intercalate with DNA, inhibiting DNA synthesis and causing cell death . Trinitrobenzene derivatives can generate reactive oxygen species, leading to oxidative stress and cell damage . These mechanisms make the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Quinolin-6-amine and Its Analogs

Quinolin-6-amine belongs to a broader class of amino-substituted quinolines. Key analogs and their properties include:

Table 1: Comparison of Quinolin-6-amine and Related Compounds

Key Findings :

- Synthetic Methods: Quinolin-6-amine derivatives are often synthesized via nucleophilic substitution or reductive amination. For example, 2,3-diphenylquinoxalin-6-amine is prepared by reducing a nitro precursor using Pd-C and hydrazine hydrate .

- Biological Activity: Piperazinyl-quinoline analogs (e.g., 6-(Piperazin-1-yl)quinolin-3-amine) are explored for receptor-targeted therapies due to their improved solubility and bioavailability compared to the parent compound .

1,3,5-Trinitrobenzene and Its Analogs

TNB is compared to other nitroaromatics and triazine-based compounds:

Table 2: Comparison of 1,3,5-Trinitrobenzene and Related Compounds

Key Findings :

- Reactivity : TNB’s electron-deficient nature contrasts with triazine derivatives (e.g., 6-aryl-1,3,5-triazine-2-amines), where electron-withdrawing groups like -CF₃ enhance stability and bioactivity .

- Functional Diversity : Triazine analogs exhibit modular substitution patterns, enabling tailored applications in medicinal chemistry (e.g., antileukemic activity via 3D-QSAR modeling) .

Data Tables and Research Highlights

Critical Insights and Contrasts

- Structural vs. Functional Comparisons: While Quinolin-6-amine derivatives prioritize bioactivity through nitrogen-rich substituents (e.g., piperazinyl groups), TNB analogs focus on electronic properties for materials science or explosive applications.

- Synthetic Challenges: TNB’s nitro groups complicate functionalization compared to triazines, which allow stepwise substitutions (e.g., aryl, amino groups) for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.